molecular formula C5H6ClN3O B1398444 2-Chloro-5-Methoxypyrimidin-4-Amine CAS No. 99979-77-8

2-Chloro-5-Methoxypyrimidin-4-Amine

Cat. No.: B1398444
CAS No.: 99979-77-8
M. Wt: 159.57 g/mol
InChI Key: ORUMXWAUZBTDLW-UHFFFAOYSA-N
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Description

2-Chloro-5-Methoxypyrimidin-4-Amine is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine typically involves the chlorination of 5-Methoxypyrimidin-4-Amine. One common method includes the reaction of 5-Methoxypyrimidin-4-Amine with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-Methoxypyrimidin-4-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield 2-Amino-5-Methoxypyrimidin-4-Amine, while oxidation may produce 2-Chloro-5-Methoxypyrimidin-4-Carboxylic Acid .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-Methylpyrimidin-4-Amine
  • 2-Chloro-5-Ethoxypyrimidin-4-Amine
  • 2-Chloro-5-Hydroxypyrimidin-4-Amine

Uniqueness

2-Chloro-5-Methoxypyrimidin-4-Amine is unique due to the presence of the methoxy group at the 5-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

2-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUMXWAUZBTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718939
Record name 2-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99979-77-8
Record name 2-Chloro-5-methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99979-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxypyrimidin-4-amine
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Synthesis routes and methods

Procedure details

A mixture of 2,4 dichloro-5-methoxypyrimidine (0.45 g, 2.5 mmol) and ammonia in methanol (2N, 20 ml) was stirred at room temperature overnight. The mixture was then concentrated in vacuo and washed with water. The residue was purified by column chromatography (20-60% ethyl acetate/petroleum ether) to furnish the title compound as a white solid (211 mg). MS: [M+H]+=160
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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